N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHVKSALWOQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The phenylbutanamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the furan ring can produce tetrahydrofuran derivatives .
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide with its closest analogs based on structural features, synthesis routes, and available data.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Backbone Variations: The target compound’s 2-phenylbutanamide backbone distinguishes it from analogs like N-(3-(Furan-2-yl)-3-hydroxypropyl)benzamide (2f) (benzamide backbone) and PAM-2 (acrylamide backbone) . N-(3-Methylphenyl)-2-phenylbutanamide shares the 2-phenylbutanamide backbone but lacks the furan and hydroxyl groups, which are critical for hydrogen bonding and π-π interactions in the target compound .
Substituent Effects: The 3-hydroxypropyl-furan group in the target compound introduces stereochemical complexity and hydrogen-bonding capacity, contrasting with the p-tolyl group in PAM-2 or the benzothiazole ring in the benzothiazolecarboxamide analog . The hydroxyl group in the target compound may enhance solubility in polar solvents compared to non-hydroxylated analogs like N-(3-methylphenyl)-2-phenylbutanamide .
Spectroscopic and Analytical Data
- N-(3-(Furan-2-yl)-3-hydroxypropyl)benzamide (2f) : Characterized by IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (δ 7.5–8.1 ppm for aromatic protons), and HRMS (m/z 283.32) .
- PAM-2 : Reported spectral data include ¹H NMR (δ 6.5–7.8 ppm for furan and acrylamide protons) and LC-MS confirmation .
- Target Compound : Expected spectroscopic features include IR peaks for amide (1650–1680 cm⁻¹), hydroxyl (3200–3600 cm⁻¹), and furan (C-O-C stretch at ~1015 cm⁻¹).
Biological Activity
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide is an organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a hydroxypropyl group, and a phenylbutanamide moiety. This combination of functional groups is believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
- Receptor Modulation : It might interact with specific receptors, altering cellular signaling pathways that are critical in disease processes.
Antimicrobial Properties
Research indicates that compounds containing furan rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives of furan can inhibit bacterial growth and possess antifungal activity. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.
Anti-inflammatory Effects
Furan-containing compounds have been reported to exert anti-inflammatory effects. A study on related furan fatty acids demonstrated significant anti-inflammatory activity, suggesting that this compound could have similar effects due to its structural similarities .
Research Findings
Several studies have focused on the biological activities of compounds similar to this compound. Below is a summary of key findings:
Case Studies
- Antimicrobial Activity : A study on related furan compounds demonstrated that they effectively inhibited the growth of Staphylococcus aureus and Candida albicans. While specific data for this compound is lacking, these findings suggest a promising avenue for investigation.
- Anti-inflammatory Activity : In vitro studies have shown that furan derivatives can significantly reduce the production of pro-inflammatory cytokines in cell cultures. This supports the hypothesis that this compound may similarly modulate inflammatory responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide, and how can purity be maximized?
- Methodology : The compound can be synthesized via coupling reactions using reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole hydrate) to activate carboxylic acid intermediates. For example, analogous compounds (e.g., DM489) were synthesized with >95% purity using these reagents under mild conditions . Purification via column chromatography or recrystallization is recommended, with purity verified by HPLC or LC-MS.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to assign protons and carbons, focusing on the furan ring (δ ~6.3–7.4 ppm for aromatic protons) and hydroxypropyl moiety (δ ~3.5–4.5 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated vs. experimental m/z) to validate the molecular formula .
- IR : Identify functional groups (e.g., hydroxyl stretch ~3200–3500 cm, amide C=O ~1650 cm) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria) or anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs with furan and hydroxypropyl groups have shown activity against microbial targets and cancer pathways .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuropathic pain or cancer models?
- Methodology :
- In vivo models : Use murine neuropathic pain models (e.g., sciatic nerve ligation) to assess analgesic effects via von Frey filaments for mechanical allodynia. Dose-response studies (e.g., 10–50 mg/kg) and comparisons to positive controls (e.g., gabapentin) are critical .
- Molecular targets : Perform receptor-binding assays (e.g., μ-opioid receptors) or enzyme inhibition studies (e.g., COX-2) to identify targets. Computational docking using software like AutoDock Vina can prioritize candidates .
Q. How should discrepancies in pharmacological data (e.g., varying IC values across studies) be addressed?
- Methodology :
- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Validate purity : Re-test batches with LC-MS to rule out degradation products.
- Meta-analysis : Compare data from structural analogs (e.g., furan-containing amides) to contextualize results .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Derivatization : Modify the phenylbutanamide or hydroxypropyl group (e.g., introduce halogens or methyl groups) and test activity changes.
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding features (e.g., hydrogen-bond donors from the hydroxypropyl group) .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodology :
- ADMET prediction : Tools like SwissADME or ProTox-II can estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity.
- Metabolite identification : Simulate phase I/II metabolism using BioTransformer 3.0 to predict major metabolites for experimental validation .
Q. What experimental conditions affect the compound’s stability during storage or biological assays?
- Methodology :
- Accelerated stability studies : Store the compound at 4°C, 25°C, and 40°C with varying humidity (e.g., 60% RH) for 1–3 months. Monitor degradation via HPLC.
- Light sensitivity : Test under UV/visible light exposure to assess photodegradation. Use amber vials for light-sensitive samples .
Notes
- For advanced studies, integrate interdisciplinary approaches (e.g., synthetic chemistry, computational biology) to address mechanistic and translational gaps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
